molecular formula C9H7FOS B2559413 (6-Fluorobenzo[b]thiophen-2-yl)methanol CAS No. 212078-70-1

(6-Fluorobenzo[b]thiophen-2-yl)methanol

Cat. No.: B2559413
CAS No.: 212078-70-1
M. Wt: 182.21
InChI Key: QOLYISVQGDZBHS-UHFFFAOYSA-N
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Description

(6-Fluorobenzo[b]thiophen-2-yl)methanol is a chemical compound with the molecular formula C9H7FOS and a molecular weight of 182.21 g/mol. This compound is known for its wide range of applications in various fields of research and industry.

Preparation Methods

The synthesis of (6-Fluorobenzo[b]thiophen-2-yl)methanol typically involves the reaction of 6-fluorobenzo[b]thiophene with formaldehyde under specific conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

(6-Fluorobenzo[b]thiophen-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Common reagents used in substitution reactions include halogens and other electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(6-Fluorobenzo[b]thiophen-2-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of (6-Fluorobenzo[b]thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

(6-Fluorobenzo[b]thiophen-2-yl)methanol can be compared with other similar compounds, such as:

    Benzo[b]thiophene-2-methanol: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    6-Chlorobenzo[b]thiophen-2-yl)methanol: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

Properties

IUPAC Name

(6-fluoro-1-benzothiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLYISVQGDZBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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